4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, (1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)methyl ester, (3aalpha,4alpha,7alpha,7aalpha)-
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Overview
Description
4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, (1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)methyl ester, (3aalpha,4alpha,7alpha,7aalpha)- is a complex organic compound with a unique structure. It is characterized by its tricyclic framework and the presence of multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, involves several steps. One common method includes the hydrogenation of 1,3,4,6-tetrahydro-3a-indene-3a-carboxylic acid ethyl ester using palladium as a catalyst. The reaction is carried out under high pressure and temperature to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (3a.alpha.,4.alpha.,7.alpha.,7a.alpha.)-Octahydro-4,7-methano-3aH-indene-3a-carboxylate
- 4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, ethyl ester
Uniqueness
Compared to similar compounds, 4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, stands out due to its specific functional groups and tricyclic structure.
Properties
CAS No. |
93107-49-4 |
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Molecular Formula |
C20H25NO4 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl (1S,2R,6R,7R)-tricyclo[5.2.1.02,6]decane-2-carboxylate |
InChI |
InChI=1S/C20H25NO4/c22-17-14-4-1-2-5-15(14)18(23)21(17)11-25-19(24)20-9-3-6-16(20)12-7-8-13(20)10-12/h12-13,16H,1-11H2/t12-,13+,16-,20-/m1/s1 |
InChI Key |
ILRJUVIRZNSPPP-XBMZAUBUSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)COC(=O)[C@@]34CCC[C@@H]3[C@@H]5CC[C@H]4C5 |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)COC(=O)C34CCCC3C5CCC4C5 |
Origin of Product |
United States |
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